molecular formula C15H17NO2 B2614982 4-Methyl-2-(oxan-4-yloxy)quinoline CAS No. 2198769-37-6

4-Methyl-2-(oxan-4-yloxy)quinoline

Cat. No. B2614982
CAS RN: 2198769-37-6
M. Wt: 243.306
InChI Key: OBSSJMPHKTXQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-(oxan-4-yloxy)quinoline” is a chemical compound with the molecular formula C15H17NO2 . It is a type of quinoline, a class of compounds that have wide applications in the field of synthetic organic chemistry and are vital for drug discovery .


Synthesis Analysis

Quinolines can be synthesized through various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold. Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(oxan-4-yloxy)quinoline” consists of a quinoline core with a methyl group at the 4th position and an oxan-4-yloxy group at the 2nd position . The molecular weight of this compound is 243.306.


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, they can be subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . More research is needed to understand the specific reactions of “4-Methyl-2-(oxan-4-yloxy)quinoline”.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “4-Methyl-2-(oxan-4-yloxy)quinoline” is not clear, quinolones, in general, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This mechanism is the primary way that quinolones kill bacterial cells .

properties

IUPAC Name

4-methyl-2-(oxan-4-yloxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSSJMPHKTXQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.